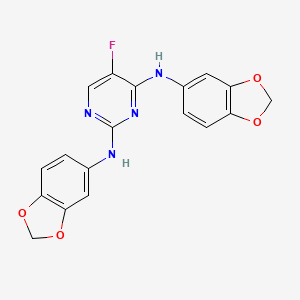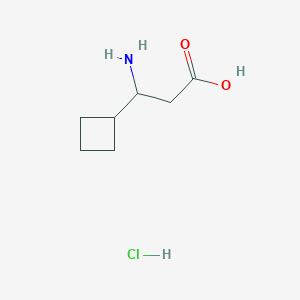![molecular formula C18H12Cl2N2O2 B12501387 2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide](/img/structure/B12501387.png)
2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide is a chemical compound with the molecular formula C13H10Cl2N2O. It is known for its unique structure, which includes a benzamide core substituted with dichloro and pyridin-3-yloxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Métodos De Preparación
The synthesis of 2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 4-(pyridin-3-yloxy)aniline as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The 2,4-dichlorobenzoyl chloride is reacted with 4-(pyridin-3-yloxy)aniline in an appropriate solvent, such as dichloromethane, under reflux conditions.
Análisis De Reacciones Químicas
2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents include bases like triethylamine for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide can be compared with other similar compounds, such as:
2,4-dichloro-N-pyridin-4-yl-benzamide: This compound has a similar structure but differs in the position of the pyridine ring.
N-benzyl-2,4-dichloro-N-pyridin-2-yl-benzamide: This compound includes a benzyl group, which alters its chemical properties.
2,4-dichloro-N-(6-methyl-pyridin-2-yl)-benzamide: The presence of a methyl group in the pyridine ring distinguishes it from the target compound.
Propiedades
Fórmula molecular |
C18H12Cl2N2O2 |
|---|---|
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(4-pyridin-3-yloxyphenyl)benzamide |
InChI |
InChI=1S/C18H12Cl2N2O2/c19-12-3-8-16(17(20)10-12)18(23)22-13-4-6-14(7-5-13)24-15-2-1-9-21-11-15/h1-11H,(H,22,23) |
Clave InChI |
CDZYKTICINSQKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,6,6-tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine](/img/structure/B12501320.png)
![(5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12501329.png)
![1-{2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12501333.png)
![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12501337.png)
![N~2~-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12501350.png)
![Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501353.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(furan-2-ylmethyl)piperazine](/img/structure/B12501355.png)




![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B12501378.png)

